molecular formula C6H4BrFS B109497 2-Bromo-6-fluorobenzenethiol CAS No. 59594-64-8

2-Bromo-6-fluorobenzenethiol

Cat. No.: B109497
CAS No.: 59594-64-8
M. Wt: 207.07 g/mol
InChI Key: QVIXOBKDCYASRR-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzenethiol is a chemical compound with the molecular formula C6H3BrFS. It belongs to the thiol family, characterized by the presence of a sulfhydryl (-SH) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzenethiol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with 2-fluoroaniline, the compound can be synthesized by adding sulfuric acid, heating, and then reacting with hydrogen bromide and hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

    Oxidation and Reduction: The thiol group (-SH) can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and fluorine (F2) or hydrogen fluoride (HF) for fluorination.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the thiol group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation of the thiol group can produce disulfides .

Scientific Research Applications

2-Bromo-6-fluorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzenethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler compound with only a fluorine substituent.

    Bromobenzene: Contains only a bromine substituent.

    2-Bromo-6-fluorobenzene: Lacks the thiol group but has both bromine and fluorine substituents.

Uniqueness

2-Bromo-6-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with the thiol group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-bromo-6-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIXOBKDCYASRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614908
Record name 2-Bromo-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59594-64-8
Record name 2-Bromo-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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